molecular formula C9H10BNO3 B6206520 [4-(prop-2-enamido)phenyl]boronic acid CAS No. 155352-23-1

[4-(prop-2-enamido)phenyl]boronic acid

Cat. No. B6206520
CAS RN: 155352-23-1
M. Wt: 191
InChI Key:
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Description

“[4-(prop-2-enamido)phenyl]boronic acid” is a boronic acid derivative. It is a white powder . The IUPAC name for this compound is (4-acrylamidophenyl)boronic acid . The molecular weight of this compound is 190.99 .


Molecular Structure Analysis

The molecular structure of “[4-(prop-2-enamido)phenyl]boronic acid” is represented by the InChI code: 1S/C9H10BNO3/c1-2-9(12)11-8-5-3-7(4-6-8)10(13)14/h2-6,13-14H,1H2,(H,11,12) .


Physical And Chemical Properties Analysis

“[4-(prop-2-enamido)phenyl]boronic acid” is a white powder . It has a molecular weight of 190.99 . The storage temperature for this compound is 4 degrees Celsius .

Mechanism of Action

The mechanism of action of “[4-(prop-2-enamido)phenyl]boronic acid” is not specified in the search results. Boronic acids are mild Lewis acids and are generally stable and easy to handle, making them important to organic synthesis .

Safety and Hazards

“[4-(prop-2-enamido)phenyl]boronic acid” is classified under the GHS07 hazard class . The hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and using personal protective equipment as required .

properties

{ "Design of the Synthesis Pathway": "The synthesis of [4-(prop-2-enamido)phenyl]boronic acid can be achieved through a two-step process involving the reaction of 4-bromoacetophenone with prop-2-enamide followed by the Suzuki-Miyaura coupling reaction with boronic acid.", "Starting Materials": [ "4-bromoacetophenone", "prop-2-enamide", "boronic acid" ], "Reaction": [ "Step 1: 4-bromoacetophenone is reacted with prop-2-enamide in the presence of a base such as potassium carbonate and a palladium catalyst to form [4-(prop-2-enamido)phenyl]ketone.", "Step 2: [4-(prop-2-enamido)phenyl]ketone is then subjected to the Suzuki-Miyaura coupling reaction with boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate to form [4-(prop-2-enamido)phenyl]boronic acid." ] }

CAS RN

155352-23-1

Product Name

[4-(prop-2-enamido)phenyl]boronic acid

Molecular Formula

C9H10BNO3

Molecular Weight

191

Purity

95

Origin of Product

United States

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